molecular formula C17H17ClN4 B6697887 N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine

N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine

Cat. No.: B6697887
M. Wt: 312.8 g/mol
InChI Key: DOTAZFWKZWLLEV-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety linked to an imidazole-substituted phenyl group through an ethanamine chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c1-13(20-11-16-6-5-15(18)10-21-16)14-3-2-4-17(9-14)22-8-7-19-12-22/h2-10,12-13,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTAZFWKZWLLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)NCC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to a halogenation reaction to introduce the chlorine atom at the 2-position.

    Coupling with Imidazole-Substituted Phenyl Group: The chloropyridine intermediate is then coupled with 1-(3-imidazol-1-ylphenyl)ethanamine using a suitable coupling reagent such as palladium catalysts under controlled conditions.

    Final Assembly: The final step involves the formation of the ethanamine linkage through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromopyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine
  • N-[(5-fluoropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine

Uniqueness

N-[(5-chloropyridin-2-yl)methyl]-1-(3-imidazol-1-ylphenyl)ethanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity compared to its bromine or fluorine analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

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